Technical Whitepaper: Chemical Structure, Physical Properties, and Synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one
Technical Whitepaper: Chemical Structure, Physical Properties, and Synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one
Executive Summary
2-Propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0) is a specialized heterocyclic compound featuring a fused bicyclic core comprising a benzene ring and a 1,3-oxathiin-4-one moiety ()[1]. As a privileged scaffold in medicinal chemistry and agrochemical development, the 4H-3,1-benzoxathiin-4-one class exhibits notable biological activities, including targeted fungicidal and insecticidal properties ()[2]. This whitepaper provides an authoritative, in-depth analysis of its molecular topology, physicochemical properties, and the mechanistic rationale behind its synthesis, designed specifically for researchers and drug development professionals.
Molecular Architecture and Topological Profiling
The structural integrity of 2-Propyl-4H-3,1-benzoxathiin-4-one relies on its unique heteroatomic arrangement. The core is a benzoxathiin system where the sulfur atom is located at position 1 and the oxygen atom at position 3, flanking a chiral carbon (C2) that bears a propyl chain ()[3]. The C4 position is occupied by a carbonyl group, effectively rendering the saturated portion of the ring a cyclic thioacetal-ester hybrid (a specialized thiolactone).
The differential electronegativity between the sulfur (2.58) and oxygen (3.44) atoms creates a distinct electronic dipole across the C2 position, making this carbon highly susceptible to specific ring-opening reactions under strong nucleophilic conditions.
Topological connectivity of the 2-Propyl-4H-3,1-benzoxathiin-4-one core structure.
Physical and Chemical Properties
Understanding the physical parameters of this compound is critical for downstream formulation and synthetic integration. The table below summarizes the core quantitative data ()[1], ()[3].
| Property | Value |
| Chemical Name | 2-Propyl-4H-3,1-benzoxathiin-4-one |
| CAS Registry Number | 6629-33-0 |
| Molecular Formula | C11H12O2S |
| Molecular Weight | 208.28 g/mol |
| Monoisotopic Mass | 208.0558 Da |
| Compound Class | Heterocyclic Thioacetal / Benzoxathiin |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (O, O, S) |
Causality in Solvation: With zero hydrogen bond donors and a highly lipophilic propyl chain coupled with a benzene ring, this compound exhibits high solubility in aprotic organic solvents (e.g., dichloromethane, toluene, ethyl acetate) and poor aqueous solubility. This inherent lipophilicity is highly advantageous for passive membrane permeability in biological assays and agrochemical applications.
Synthetic Methodology: The Condensation Pathway
The most robust and highly utilized synthetic route for 4H-3,1-benzoxathiin-4-ones involves the direct condensation of thiosalicylic acid (2-mercaptobenzoic acid) with a corresponding carbonyl compound—in this case, butanal (butyraldehyde) ()[2].
Mechanistic Causality: The reaction sequence is governed by the differential nucleophilicity of the functional groups on thiosalicylic acid. The highly polarizable thiol (-SH) acts as the primary nucleophile, attacking the electrophilic carbonyl carbon of butanal to form a transient thiohemiacetal. Subsequent intramolecular attack by the carboxylic oxygen, followed by the elimination of water, yields the cyclized benzoxathiin-4-one ()[2].
Step-by-Step Protocol (Self-Validating System)
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Reagent Assembly: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine thiosalicylic acid (10.0 mmol) and butanal (12.0 mmol).
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Catalytic Activation: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol). Rationale: The acid protonates the aldehyde, significantly increasing its electrophilicity and accelerating the initial thiol attack.
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Azeotropic Distillation: Suspend the mixture in 50 mL of anhydrous toluene. Heat the system to reflux (approx. 110 °C). Rationale: Toluene is not merely a solvent; it is thermodynamically essential. The Dean-Stark apparatus allows for the continuous azeotropic removal of water. Depleting this byproduct shifts the equilibrium strictly toward the cyclized product, preventing reversible hydrolysis of the thiohemiacetal intermediate.
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Reaction Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate mobile phase. Self-Validation: The protocol validates itself when the highly polar, streaking thiosalicylic acid spot disappears entirely, replaced by the emergence of a distinct, less polar UV-active product spot, confirming complete cyclization.
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Workup & Isolation: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO3. Rationale: This neutralizes the p-TsOH catalyst and partitions any unreacted thiosalicylic acid into the aqueous layer as a water-soluble sodium salt. Extract the organic layer, dry over anhydrous MgSO4, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash column chromatography to yield pure 2-Propyl-4H-3,1-benzoxathiin-4-one.
Step-by-step synthesis workflow for 2-Propyl-4H-3,1-benzoxathiin-4-one.
Reactivity Profile and Applications in Drug Development
In drug development and agrochemical research, the 4H-3,1-benzoxathiin-4-one scaffold is highly valued both as an active pharmacophore and a versatile synthetic intermediate ()[2].
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Ring-Opening Transformations: The C-O bond at the C2 position is susceptible to cleavage by primary amines. This controlled ring-opening is frequently exploited to synthesize complex 2-(alkylthio)benzamides, which are direct precursors to quinazolinones—a major class of biologically active alkaloids.
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Agrochemical Utility: Derivatives of this class have been patented for their robust insecticidal and fungicidal activities ()[2]. The lipophilic propyl group in 2-Propyl-4H-3,1-benzoxathiin-4-one specifically enhances cuticular penetration in agricultural pests, increasing the bioavailability of the active core.
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Modern Synthetic Advances: Recent literature highlights the evolution of benzoxathiin synthesis, moving toward catalyst-free, open-air methodologies utilizing propargylic alcohols and thiosalicylic acids, emphasizing the growing demand for green-chemistry compliant routes to these heterocycles ()[4].
References
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PubChemLite / University of Luxembourg. "C11H12O2S - Explore - Monoisotopic Mass and Annotations." Available at:[Link]
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Okuma, K., et al. "Efficient Synthesis of 2-Alkylidene-4H-3,1-Benzoxathiin-4-Ones." Heterocycles, Vol. 89, No. 4, 2014. Available at:[Link]
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R. R. Kumar, et al. "Catalyst-free synthesis of 3,1-benzoxathiin-4-ones/1,3-benzodioxin-4-ones." Organic & Biomolecular Chemistry, 2021, 19, 1508–1513. Available at:[Link]
Sources
- 1. 化工产品目录_字母排序 P_第950页_Chemicalbook [m.chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PubChemLite - C11H12O2S - Explore [pubchemlite.lcsb.uni.lu]
- 4. Catalyst-free synthesis of 3,1-benzoxathiin-4-ones/1,3-benzodioxin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
